molecular formula C16H30O2 B14234904 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol CAS No. 588702-38-9

3,5,8,10-Tetramethyldodec-6-yne-5,8-diol

Cat. No.: B14234904
CAS No.: 588702-38-9
M. Wt: 254.41 g/mol
InChI Key: JBARRPQHNYHIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is an organic compound known for its surfactant properties. It is used to lower the surface tension of liquids, making it valuable in various industrial applications. The compound is characterized by its unique structure, which includes multiple methyl groups and a triple bond, contributing to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol typically involves chemical synthesis methods. One common approach is the alkylation of acetylene derivatives with appropriate alkyl halides, followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases like sodium amide or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as purification and distillation to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

3,5,8,10-Tetramethyldodec-6-yne-5,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is widely studied for its surfactant properties. It is used in:

Mechanism of Action

As a surfactant, 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol lowers the surface tension of liquids by adsorbing at the interface between water and other substances like oil. The hydrophilic hydroxyl groups interact with water, while the hydrophobic chain and methyl groups interact with the oil, reducing the overall surface tension.

Comparison with Similar Compounds

Properties

CAS No.

588702-38-9

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

3,5,8,10-tetramethyldodec-6-yne-5,8-diol

InChI

InChI=1S/C16H30O2/c1-7-13(3)11-15(5,17)9-10-16(6,18)12-14(4)8-2/h13-14,17-18H,7-8,11-12H2,1-6H3

InChI Key

JBARRPQHNYHIAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C#CC(C)(CC(C)CC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.